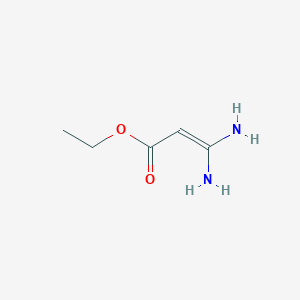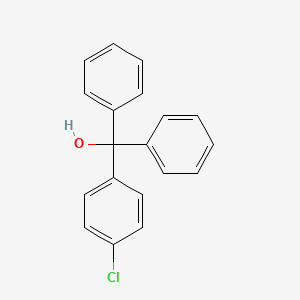
(4-Chlorophenyl)(diphenyl)methanol
Vue d'ensemble
Description
(4-Chlorophenyl)(diphenyl)methanol , also known as Chlorphenesin , is an organic compound with the chemical formula C19H15ClO . It falls within the class of aromatic alcohols and exhibits interesting properties due to its structural features .
Synthesis Analysis
The synthesis of This compound involves the reaction of 4-chlorobenzaldehyde with diphenylmethanol . This process typically occurs under mild conditions and yields the desired product. Researchers have explored various synthetic routes to obtain this compound, and its efficient preparation is well-documented in the literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a central carbon atom bonded to a 4-chlorophenyl group and two diphenyl moieties. The chlorine atom is attached to one of the phenyl rings, resulting in a unique three-dimensional arrangement. The compound’s planar geometry and aromatic character contribute to its stability and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes. Its aromatic ring systems make it amenable to electrophilic aromatic substitution reactions. Researchers have explored its reactivity in the context of medicinal chemistry and material science .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Application in Polymer Resins
(4-Chlorophenyl)(diphenyl)methanol has been utilized in the field of polymer chemistry, particularly in the synthesis of specialized resins. For instance, an improved synthesis method for (4-ethenylphenyl)diphenyl methanol, a closely related compound, has been developed. This monomer is instrumental in creating trityl functionalized polystyrene resin that contains a flexible tetrahydrofuran cross-linker, providing a robust platform for solid-phase organic synthesis (Manzotti, Reger & Janda, 2000).
Weak Interactions Analysis
In the realm of molecular structure analysis, this compound has been a subject of interest. Studies focusing on weak interactions involving organic fluorine have analyzed compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol. These investigations shed light on the nature of molecular interactions, such as O-H···N hydrogen bonds and C-F···π interactions, offering insights into the molecular assembly and packing modes (Choudhury et al., 2002).
Biochemical Binding Studies
In the biochemical domain, the binding characteristics of compounds similar to this compound, such as diphenyl-(2-chlorophenyl)-methanol (DCM), to proteins like bovine serum albumin (BSA) have been studied. These studies utilize fluorescence spectroscopy and ultraviolet absorption spectrophotometry to understand the binding mechanism and derive parameters like the binding constant and thermodynamic parameters, providing valuable information about the interaction forces and reaction mechanisms (Wu Wei, 2004).
Environmental Remediation
This compound and its derivatives have been investigated for their potential in environmental remediation, particularly in the dechlorination of harmful substances. A study highlighted the complete dechlorination of DDT and its metabolites in an alcohol mixture using NaOH and Pd/C catalyst, indicating the potential of these compounds in degrading persistent organic pollutants (Ukisu, 2008).
Biocatalysis and Pharmaceutical Intermediates
Recent advancements have also seen the use of this compound in biocatalysis. For instance, S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) has been synthesized in a liquid-liquid biphasic microreaction system, demonstrating an efficient, green, and economical synthesis method. This compound is a crucial chiral intermediate for the anti-allergic drug Betahistine, highlighting its significance in pharmaceutical manufacturing (Chen et al., 2021; Ni, Zhou & Sun, 2012).
Crystal Structure Analysis
Detailed crystal structure analysis has also been conducted on related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. These studies involve techniques like X-ray crystallography to determine the crystalline structure, providing insights into molecular geometry and interaction dynamics (Benakaprasad et al., 2007).
Safety and Hazards
While Chlorphenesin is generally considered safe for cosmetic use, it is essential to follow recommended guidelines and avoid excessive exposure. As with any chemical, handling precautions should be observed.
Orientations Futures
Researchers continue to explore the applications of (4-Chlorophenyl)(diphenyl)methanol in various fields. Further investigations into its biological activity, potential therapeutic uses, and optimization of synthesis methods are areas of interest. Additionally, understanding its interactions with other compounds and its environmental impact remains a subject for future research .
Propriétés
IUPAC Name |
(4-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJXWFCBMQXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988914 | |
| Record name | (4-Chlorophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6922-89-0 | |
| Record name | NSC20739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROTRIPHENYLMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


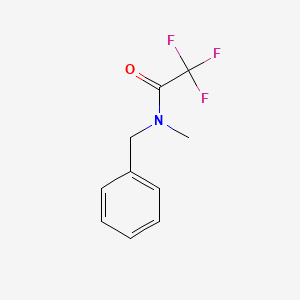
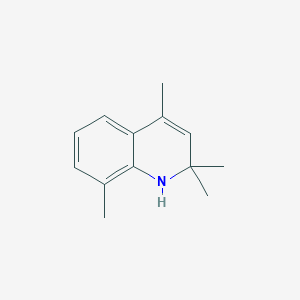
![Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]](/img/structure/B3056045.png)


![4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine](/img/structure/B3056051.png)
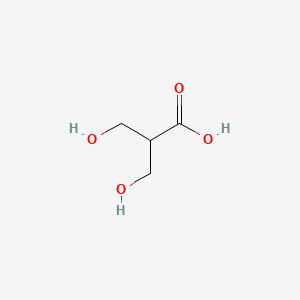
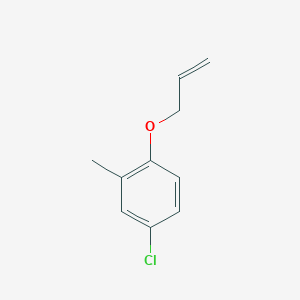

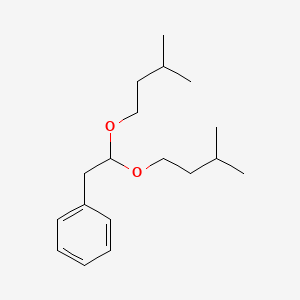
![1-Butanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluoro-](/img/structure/B3056058.png)
